molecular formula C18H15N7O2S B2730375 N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448029-92-2

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2730375
CAS No.: 1448029-92-2
M. Wt: 393.43
InChI Key: LHVBORJIATZEFW-UHFFFAOYSA-N
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Description

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
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Biological Activity

The compound N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O2SC_{19}H_{19}N_5O_2S, with a molecular weight of approximately 393.45 g/mol. The compound features several key functional groups, including a thiazole ring, a triazole ring, and a pyridazine moiety. These structural components are critical for its biological activity.

Structural Features

FeatureDescription
Molecular Formula C19H19N5O2S
Molecular Weight 393.45 g/mol
Key Functional Groups Thiazole, Triazole, Pyridazine
CAS Number 1396883-88-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and thiazole moieties. For example, derivatives of 1,2,4-triazoles have demonstrated significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The compound may exhibit similar properties due to its structural similarity to these active compounds.

Table: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli8
This compoundTBD

Anticancer Activity

Compounds with similar scaffolds have also been evaluated for anticancer properties. The 1,2,4-triazole derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . The specific activity of the compound under study remains to be elucidated but is hypothesized to follow this trend.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented extensively. For instance, certain thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes . Given that the compound incorporates both thiazole and triazole functionalities, it may possess similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The presence of specific substituents on the thiazole and triazole rings can significantly influence the pharmacological profile of the compound.

Key Insights from SAR Studies

  • Substituent Effects : The methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
  • Ring Interactions : The thiazole and triazole rings may facilitate interactions with biological targets such as enzymes or receptors.
  • Hybridization : Combining multiple bioactive scaffolds can lead to synergistic effects in biological activity.

Case Study 1: Antimicrobial Screening

In a recent study evaluating various triazole derivatives for antimicrobial properties, compounds similar to this compound were synthesized and tested against a panel of bacterial strains. Preliminary results indicated significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Evaluation

A series of triazole-containing compounds were tested for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that modifications in the side chains led to varying degrees of cytotoxicity, suggesting that the compound's structural features could be optimized for enhanced anticancer activity .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c1-27-14-4-2-12(3-5-14)18-22-13(9-28-18)8-20-17(26)15-6-7-16(24-23-15)25-11-19-10-21-25/h2-7,9-11H,8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVBORJIATZEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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